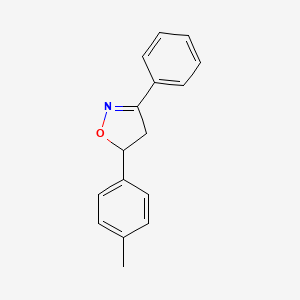
Isoxazole, 4,5-dihydro-5-(4-methylphenyl)-3-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoxazole, 4,5-dihydro-5-(4-methylphenyl)-3-phenyl- is a heterocyclic compound that contains an isoxazole ring. Isoxazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. The compound’s structure includes a 4,5-dihydro isoxazole ring substituted with a 4-methylphenyl group at the 5-position and a phenyl group at the 3-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Isoxazole, 4,5-dihydro-5-(4-methylphenyl)-3-phenyl- typically involves the cycloaddition of nitrile oxides with alkenes. One common method is the reaction of 4-methylbenzohydroxamic acid with phenylacetylene in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to generate the nitrile oxide intermediate, which then undergoes cycloaddition to form the isoxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Isoxazole, 4,5-dihydro-5-(4-methylphenyl)-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles.
Reduction: Reduction reactions can convert the isoxazole ring to isoxazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C) are used.
Substitution: Reagents such as halogens (e.g., bromine) for electrophilic substitution or organolithium compounds for nucleophilic substitution.
Major Products
Oxidation: Formation of oxazoles.
Reduction: Formation of isoxazolidines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Isoxazole, 4,5-dihydro-5-(4-methylphenyl)-3-phenyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical agent due to its ability to interact with biological targets.
Wirkmechanismus
The mechanism of action of Isoxazole, 4,5-dihydro-5-(4-methylphenyl)-3-phenyl- involves its interaction with various molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or activating them. Pathways involved may include inhibition of microbial enzymes or modulation of inflammatory pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoxazole, 3-bromo-4,5-dihydro-5-(4-methylphenyl)-: Similar structure with a bromine atom at the 3-position.
Isoxazole, 4,5-dihydro-5-(4-hydroxyphenyl)-3-phenyl-: Similar structure with a hydroxy group at the 4-position.
Uniqueness
Isoxazole, 4,5-dihydro-5-(4-methylphenyl)-3-phenyl- is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both a 4-methylphenyl and a phenyl group provides distinct steric and electronic properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
20821-95-8 |
|---|---|
Molekularformel |
C16H15NO |
Molekulargewicht |
237.30 g/mol |
IUPAC-Name |
5-(4-methylphenyl)-3-phenyl-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C16H15NO/c1-12-7-9-14(10-8-12)16-11-15(17-18-16)13-5-3-2-4-6-13/h2-10,16H,11H2,1H3 |
InChI-Schlüssel |
BRGWIFDBLRDAAA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2CC(=NO2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


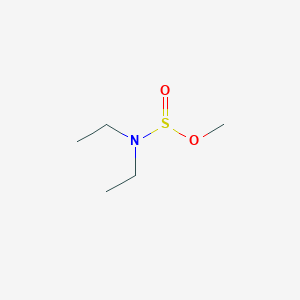
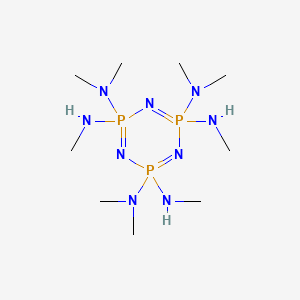

![[(1-Methoxyethyl)sulfanyl]benzene](/img/structure/B14715536.png)



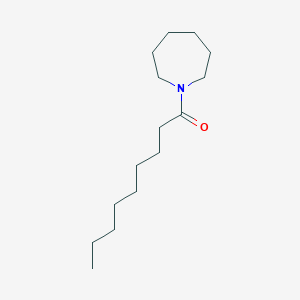
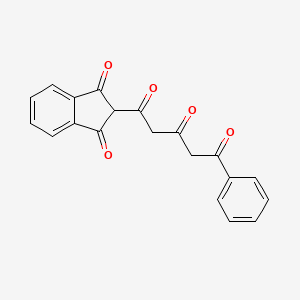


![[(E)-5-(4-chlorophenyl)-4-nitropent-4-enyl] acetate](/img/structure/B14715594.png)
![9-Azabicyclo[6.1.0]non-9-yl(4-nitrophenyl)methanone](/img/structure/B14715596.png)
![2-[Chloro(phenyl)methylidene]-1,3-dioxolane](/img/structure/B14715605.png)
